molecular formula C18H21N3O3 B7518722 (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one

(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No. B7518722
M. Wt: 327.4 g/mol
InChI Key: YNGWGMGGEBSKKT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle, leading to increased urine output and decreased fluid retention.

Scientific Research Applications

(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one has been extensively studied for its therapeutic effects in various medical conditions, including congestive heart failure, liver cirrhosis, and renal dysfunction. It has also been used in the treatment of hypertension, hypercalcemia, and hyperkalemia. (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one has been shown to be effective in reducing edema and improving cardiac function in patients with heart failure. It has also been used to prevent acute kidney injury in patients undergoing cardiac surgery.

Mechanism of Action

(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one works by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This leads to a decrease in the reabsorption of sodium and chloride ions, which in turn leads to increased urine output and decreased fluid retention. (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one also has a vasodilatory effect on the renal vasculature, which can improve renal blood flow and glomerular filtration rate.
Biochemical and physiological effects:
(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one has been shown to have a number of biochemical and physiological effects. It can lead to a decrease in plasma volume and blood pressure, as well as an increase in urinary output and electrolyte excretion. (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one can also increase the excretion of calcium, magnesium, and potassium, which can lead to electrolyte imbalances in some patients. (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of heart failure and renal dysfunction.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying renal physiology and fluid balance. (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one is also relatively inexpensive and widely available. However, there are some limitations to using (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one in lab experiments. It can have variable effects depending on the animal model and experimental conditions used. (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one can also lead to electrolyte imbalances, which can complicate experimental results.

Future Directions

There are several future directions for research on (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one. One area of interest is the development of new formulations of (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one that can improve its bioavailability and reduce the risk of electrolyte imbalances. Another area of interest is the use of (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one in combination with other drugs to improve its therapeutic effects. (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one has also been studied for its potential use in the treatment of acute lung injury and acute respiratory distress syndrome. Further research is needed to fully understand the potential benefits and limitations of (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one in these conditions.

Synthesis Methods

(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one can be synthesized by reacting 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid with piperazine in the presence of a base. The resulting intermediate is then treated with phenylacetyl chloride to yield (2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one. This synthesis method has been well-established and is widely used in the pharmaceutical industry.

properties

IUPAC Name

(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c19-15(13-14-5-2-1-3-6-14)17(22)20-8-10-21(11-9-20)18(23)16-7-4-12-24-16/h1-7,12,15H,8-11,13,19H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGWGMGGEBSKKT-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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